(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine
Brand Name:
Vulcanchem
CAS No.:
139915-04-1
VCID:
VC21199091
InChI:
InChI=1S/C16H23N5O4/c1-9(2)7-13(16(24)25)19-15(23)14(22)12(17)8-10-3-5-11(6-4-10)20-21-18/h3-6,9,12-14,22H,7-8,17H2,1-2H3,(H,19,23)(H,24,25)/t12?,13-,14?/m0/s1
SMILES:
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O
Molecular Formula:
C16H23N5O4
Molecular Weight:
349.38 g/mol
(3-Amino-2-hydroxy-4-(para-azidophenyl)-butanoyl)leucine
CAS No.: 139915-04-1
Cat. No.: VC21199091
Molecular Formula: C16H23N5O4
Molecular Weight: 349.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139915-04-1 |
|---|---|
| Molecular Formula | C16H23N5O4 |
| Molecular Weight | 349.38 g/mol |
| IUPAC Name | (2S)-2-[[3-amino-4-(4-azidophenyl)-2-hydroxybutanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C16H23N5O4/c1-9(2)7-13(16(24)25)19-15(23)14(22)12(17)8-10-3-5-11(6-4-10)20-21-18/h3-6,9,12-14,22H,7-8,17H2,1-2H3,(H,19,23)(H,24,25)/t12?,13-,14?/m0/s1 |
| Standard InChI Key | CIMBZJOQGIUTBC-MOKVOYLWSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
| SMILES | CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)N=[N+]=[N-])N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator